molecular formula C9H10N4 B13453379 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine

1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13453379
M. Wt: 174.20 g/mol
InChI Key: LXFHXMCUNVGIOO-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

The synthesis of 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Major products formed from these reactions include N-oxides, reduced pyrazole derivatives, and substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine can be compared with similar compounds such as:

Biological Activity

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes both a pyrazole and a pyridine moiety, which enhances its reactivity and potential therapeutic applications.

The molecular formula of this compound is C10_{10}H10_{10}N4_{4} with a molecular weight of approximately 198.21 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapeutics . Molecular docking studies have shown effective binding to CDK2, indicating that this compound may alter cellular signaling pathways involved in proliferation and apoptosis.

Antitumor Activity

Several studies have evaluated the antitumor potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines, including those expressing BRAF(V600E) mutations . The specific IC50_{50} values for related compounds often range from 26 µM to 49.85 µM, highlighting the efficacy of these compounds in inducing apoptosis in tumor cells .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory activities. Some derivatives exhibit inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with activities comparable to established anti-inflammatory drugs like dexamethasone . The anti-inflammatory mechanism is believed to involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Research has shown that certain pyrazole derivatives possess antimicrobial properties, making them candidates for the development of new antimicrobial agents. For example, some compounds have been reported to disrupt bacterial cell membranes, leading to cell lysis and subsequent antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and the pyridine moiety can significantly influence the compound's biological efficacy. For instance, substituents that enhance hydrophilicity may improve bioavailability and therapeutic outcomes .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was found to induce significant apoptosis in A549 lung cancer cells. The mechanism was linked to the downregulation of cyclin D1 and upregulation of pro-apoptotic factors .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were tested for their ability to inhibit LPS-induced production of nitric oxide (NO) and TNF-α in macrophage cell lines. One derivative exhibited over 80% inhibition at a concentration of 10 µM, indicating strong anti-inflammatory potential .

Table 1: Biological Activities of Pyrazole Derivatives

CompoundActivity TypeIC50_{50} (µM)Reference
Compound AAntitumor26
Compound BAnti-inflammatory10
Compound CAntimicrobialNot specified

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Methyl group at C6Increased potency against CDK2
Hydroxyl group at C5Improved solubility and bioavailability

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-7-3-2-4-9(11-7)13-6-5-8(10)12-13/h2-6H,1H3,(H2,10,12)

InChI Key

LXFHXMCUNVGIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C=CC(=N2)N

Origin of Product

United States

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